4-(1,1-Diethylpropyl)phenol
Overview
Description
4-(1,1-Diethylpropyl)phenol, also known as p-tert-pentylphenol, is an organic compound with the molecular formula C11H16O. It is a type of alkylphenol, characterized by a phenol group substituted with a 1,1-diethylpropyl group at the para position. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Diethylpropyl)phenol typically involves the alkylation of phenol with 1,1-diethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Phenol+1,1-Diethylpropyl chlorideAlCl3this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Diethylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of p-tert-pentylquinone.
Reduction: Formation of p-tert-pentylhydroquinone.
Substitution: Formation of halogenated derivatives like 4-(1,1-Diethylpropyl)-2-chlorophenol.
Scientific Research Applications
4-(1,1-Diethylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Mechanism of Action
The mechanism of action of 4-(1,1-Diethylpropyl)phenol involves its interaction with cellular components. It can act as an endocrine disruptor by mimicking or inhibiting the action of natural hormones. The compound binds to hormone receptors, altering the normal signaling pathways and leading to various biological effects. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar structure with a tert-butyl group instead of a 1,1-diethylpropyl group.
4-tert-Octylphenol: Contains a tert-octyl group, making it more hydrophobic.
4-tert-Amylphenol: Similar to 4-(1,1-Diethylpropyl)phenol but with a tert-amyl group.
Uniqueness
This compound is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. Its balance of hydrophobicity and reactivity makes it suitable for various applications, particularly in industrial and research settings .
Properties
IUPAC Name |
4-(3-ethylpentan-3-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-13(5-2,6-3)11-7-9-12(14)10-8-11/h7-10,14H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQOBBOXCXWMDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029322 | |
Record name | 4-(1,1-Diethylpropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401029322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37872-24-5 | |
Record name | 4-(1,1-Diethylpropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401029322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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